molecular formula C2HF6N B14746615 Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- CAS No. 371-77-7

Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-

Cat. No.: B14746615
CAS No.: 371-77-7
M. Wt: 153.03 g/mol
InChI Key: ZGLLUEAYLAHJKB-UHFFFAOYSA-N
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Description

Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- is a fluorinated amine compound with the molecular formula C2HF6N. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- typically involves the reaction of trifluoromethylamine with appropriate reagents under controlled conditions. One common method includes the reaction of trifluoromethylamine with a trifluoromethylating agent in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the reactivity of the fluorinated compounds involved .

Chemical Reactions Analysis

Types of Reactions

Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and stability.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various biological molecules, affecting their function and activity. The pathways involved include enzyme inhibition and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- is unique due to its high reactivity and the presence of multiple trifluoromethyl groups, which enhance its stability and interaction with other molecules. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF6N/c3-1(4,5)9-2(6,7)8/h9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLLUEAYLAHJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(F)(F)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF6N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334476
Record name Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-77-7
Record name Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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